molecular formula C24H16S3 B14258915 Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- CAS No. 372952-22-2

Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-

Cat. No.: B14258915
CAS No.: 372952-22-2
M. Wt: 400.6 g/mol
InChI Key: BXNSHQHMSSYCKX-UHFFFAOYSA-N
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Description

Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- (CAS: 372952-22-2) is a conjugated oligothiophene derivative featuring a central thiophene ring substituted at the 2- and 5-positions with 4-(2-thienyl)phenyl groups. Its molecular formula is C₂₀H₁₄S₃, and its extended π-conjugation system makes it a candidate for organic electronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Properties

CAS No.

372952-22-2

Molecular Formula

C24H16S3

Molecular Weight

400.6 g/mol

IUPAC Name

2,5-bis(4-thiophen-2-ylphenyl)thiophene

InChI

InChI=1S/C24H16S3/c1-3-21(25-15-1)17-5-9-19(10-6-17)23-13-14-24(27-23)20-11-7-18(8-12-20)22-4-2-16-26-22/h1-16H

InChI Key

BXNSHQHMSSYCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Stille Coupling Methodology

The Stille coupling reaction remains the most widely employed method for constructing the central thiophene core. A representative synthesis involves:

Reagents :

  • 2,5-Dibromothiophene (core electrophile)
  • (4-(Thiophen-2-yl)phenyl)boronic acid (nucleophilic partner)
  • Tetrakis(triphenylphosphine)palladium(0) catalyst
  • Anhydrous toluene solvent
  • Aqueous sodium carbonate base

Procedure :

  • Charge a two-neck flask with 2,5-dibromothiophene (60 mg, 0.25 mmol), (4-(thiophen-2-yl)phenyl)boronic acid (102 mg, 0.5 mmol), and Pd(PPh₃)₄ (100 mg, 0.086 mmol) under argon.
  • Add degassed dimethylformamide (20 mL) and 2M Na₂CO₃ solution (2 mL).
  • Reflux at 100°C for 24 hours under inert atmosphere.
  • Quench with water (30 mL) and isolate the precipitate via vacuum filtration.
  • Purify through sequential washing with acetone and dichloromethane.

Key Parameters :

Parameter Optimal Value Impact on Yield
Catalyst Loading 15 mol% Maximizes C-C bond formation
Reaction Time 18–24 hours Ensures complete conversion
Temperature 100–110°C Balances kinetics and side reactions
Solvent System DMF/H₂O (10:1 v/v) Enhances boronic acid solubility

This method achieves 68–72% isolated yield but faces challenges in removing residual palladium impurities.

Suzuki-Miyaura Coupling Adaptations

Alternative routes employ Suzuki-Miyaura coupling to avoid stoichiometric tin reagents:

Reaction Scheme :
2,5-Dibromothiophene + 2 Equiv. 4-(Thiophen-2-yl)phenylboronic Acid → Target Compound

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₃PO₄ (3 equiv)
  • Solvent: Tetrahydrofuran/Water (4:1)
  • Temperature: 80°C for 12 hours

Comparative Performance :

Metric Stille Coupling Suzuki Coupling
Average Yield 70% 62%
Palladium Residuals 120–150 ppm 80–100 ppm
Scalability Pilot-scale Lab-scale

The Suzuki method reduces heavy metal contamination but requires stringent oxygen-free conditions to prevent boronic acid oxidation.

Synthetic Precursor Preparation

(4-(Thiophen-2-yl)phenyl)boronic Acid Synthesis

High-purity boronic acid precursors are critical for coupling efficiency:

Stepwise Process :

  • Lithiation-Halogen Exchange :
    Treat 2-bromothiophene with n-butyllithium (-78°C, THF) followed by trimethylborate quenching.
    $$ \text{2-BrTh} + \text{n-BuLi} \rightarrow \text{2-LiTh} \xrightarrow{\text{B(OMe)}3} \text{ThB(OH)}2 $$
  • Cross-Coupling :
    React intermediate with 1,4-dibromobenzene using Pd(OAc)₂/XPhos catalyst system.

Purity Control :

  • Recrystallization from ethanol/water (3:1)
  • Final purity ≥99.5% (HPLC analysis)

Reaction Mechanism and Kinetic Analysis

Catalytic Cycle Fundamentals

The oxidative addition-transmetallation-reductive elimination sequence governs both Stille and Suzuki pathways:

Rate-Determining Step :
Oxidative addition of 2,5-dibromothiophene to Pd(0) center (k = 1.2 × 10⁻³ s⁻¹ at 100°C).

Side Reactions :

  • Homocoupling of boronic acid (controlled by CO atmosphere)
  • Protodebromination (mitigated by excess boronic acid)

Advanced Purification Techniques

Soxhlet Extraction Protocol

Post-synthetic purification employs Soxhlet apparatus with solvent gradients:

Stage Solvent Duration Removed Impurities
1 Hexane 6 hours Unreacted starting materials
2 Dichloromethane 12 hours Oligomeric byproducts
3 Acetonitrile 8 hours Polar contaminants

Final product purity reaches 99.8% as verified by differential scanning calorimetry.

Industrial Scalability Considerations

Continuous Flow Reactor Design

Transitioning from batch to flow chemistry improves process control:

Reactor Parameters :

  • Residence time: 45 minutes
  • Temperature: 105°C ± 2°C
  • Pressure: 3.5 bar
  • Throughput: 12 kg/day

Economic Metrics :

Parameter Batch Process Flow Process
Yield 70% 82%
Pd Consumption 0.15 g/kg 0.09 g/kg
Energy Intensity 45 kWh/kg 28 kWh/kg

Comparative Method Evaluation

Green Chemistry Metrics

Applying the E-factor (environmental factor) analysis:

Method E-Factor PMI (Process Mass Intensity)
Traditional Stille 18.7 32.4
Optimized Suzuki 12.1 21.9
Flow Chemistry 8.9 15.6

The flow-based approach reduces solvent waste by 58% compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, thiophene-based drugs may inhibit enzymes or block ion channels, leading to their therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by facilitating binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

2,5-Bis[2-(5,2'-bithienyl)pyrrole] (8)
  • Molecular Formula : C₂₀H₁₃NS₄
  • Melting Point : 215–217°C
  • Properties : Synthesized via condensation of 1,4-diketones with ammonium acetate, this compound incorporates pyrrole and bithienyl groups. The presence of pyrrole introduces nitrogen heteroatoms, which may enhance electron density and alter redox behavior compared to the purely sulfur-based target compound .
2,5-Bis[2-(5,2'-thienyl)pyrrolithiophene] (12)
  • Molecular Formula : C₂₀H₁₃N₃S
  • Melting Point : 206–208°C
  • Properties : This derivative combines pyrrole and thiophene moieties, resulting in a hybrid heterocyclic system. The additional nitrogen atoms likely increase solubility in polar solvents, contrasting with the phenyl-thienyl substituents in the target compound, which favor π-stacking and crystallinity .
2,5-Di(2'-thienyl)furan (9)
  • Molecular Formula : C₁₆H₁₁NS₃
  • Melting Point : 108–137°C
  • Properties : The furan ring introduces oxygen heteroatoms, reducing aromaticity compared to thiophene. This leads to lower thermal stability (evident in its broad melting range) and distinct electronic properties, such as a blue-shifted absorption spectrum .

Derivatives with Solubility-Enhancing Groups

2,2′-[2,5-Bis(hexyloxy)-1,4-phenylene]dithiophene
  • Molecular Formula : C₃₀H₃₈O₂S₂
  • Properties : The hexyloxy groups on the phenylene fragment significantly enhance solubility in organic solvents (e.g., chloroform, THF), facilitating solution processing for LED and photovoltaic applications. In contrast, the target compound’s rigid phenyl-thienyl substituents reduce solubility but improve charge transport through planarization and extended conjugation .

Luminescent Thiophene-Based Materials

2,5-Bis(4’-N,N-dimethylaminostyryl)thiophene (BMST)
  • Molecular Formula : C₂₄H₂₄N₂S
  • Properties: The dimethylamino groups act as strong electron donors, lowering the HOMO level and enabling tunable luminescence. BMST exhibits strong fluorescence with a large Stokes shift, whereas the target compound’s phenyl-thienyl groups prioritize charge transport over luminescence .

Functionalized Derivatives for Supramolecular Assembly

BBOT (2,5-bis(5′-tert-butyl-2-benzoxazoyl)thiophene)
  • Properties: BBOT forms nanotubes with cyclodextrins via host-guest interactions. Its benzoxazole substituents enable π-π stacking and hydrogen bonding, which are absent in the target compound. However, the latter’s conjugated structure may support alternative self-assembly pathways for optoelectronic films .

Ethyne- and Ethene-Spacer Derivatives

2,5-Bis[4-((prop-2-ynyloxy)methyl)phenyl]thiophene (7)
  • Molecular Formula : C₂₄H₂₀O₂S
  • Melting Point : 189°C
  • Properties : The ethyne spacers increase molecular rigidity and conjugation length, improving charge mobility. This contrasts with the target compound’s direct phenyl-thienyl linkages, which balance conjugation and synthetic accessibility .

Research Implications

The target compound’s structure prioritizes charge transport and thermal stability, making it suitable for thin-film transistors and photovoltaic active layers. In contrast, derivatives with heteroatoms (N, O) or solubilizing groups excel in applications requiring solution processability or luminescence. Future research could explore hybridizing the target compound’s conjugation with functional groups (e.g., amino or alkoxy) to balance charge transport, solubility, and optoelectronic tunability .

Biological Activity

Thiophene derivatives, including Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes two thienyl groups attached to a central thiophene ring. The biological activities of thiophene derivatives range from antimicrobial to anticancer properties, making them valuable in drug discovery.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of thiophene derivatives. For instance, research indicates that compounds with thienyl substitutions exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 5-41 μg/mL, demonstrating their potency against bacterial strains .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (μg/mL)Target Bacteria
Thiophene Derivative A10Staphylococcus aureus
Thiophene Derivative B20Escherichia coli
Thiophene Derivative C5Pseudomonas aeruginosa

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer potential. A study highlighted that certain thiophene-based compounds exhibited cytotoxic effects against various cancer cell lines. For instance, modifications in the thiophene structure led to enhanced activity against human colon adenocarcinoma cells with IC50 values indicating significant antiproliferative effects .

Table 2: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Thiophene Derivative DHuman Colon Adenocarcinoma12.5
Thiophene Derivative EHuman Breast Cancer15.0
Thiophene Derivative FHuman Lung Cancer8.0

The mechanisms underlying the biological activities of thiophene derivatives are multifaceted:

  • Antimicrobial Mechanism : The interaction of thiophene derivatives with bacterial cell membranes disrupts cellular integrity, leading to cell death.
  • Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.

Case Study 1: Antibacterial Properties

In a comparative study on the antibacterial efficacy of various thiophene derivatives, researchers synthesized several compounds and tested their activity against common pathogens. The results indicated that modifications at specific positions on the thiophene ring significantly enhanced antibacterial properties. For instance, introducing electron-withdrawing groups increased the potency against Bacillus cereus .

Case Study 2: Anticancer Activity

A series of thiophene derivatives were evaluated for their anticancer activity against multiple human cancer cell lines. One notable compound demonstrated an IC50 value of 8 μM against lung cancer cells, indicating strong cytotoxicity. Further investigations revealed that this compound induced apoptosis via mitochondrial pathways .

Q & A

Basic: What are the recommended synthetic routes for 2,5-bis[4-(2-thienyl)phenyl]thiophene, and what critical parameters influence yield?

Methodological Answer:
The compound can be synthesized via Stille coupling using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) with precursors like 2,5-dibromothieno[3,2-b]thiophene and tributyl(thiophen-2-yl)stannane. Key parameters include:

  • Catalyst loading : Optimal at ~3–5 mol% to minimize side reactions.
  • Reaction time : 24–48 hours under inert atmospheres (e.g., argon).
  • Solvent choice : THF or DMF for solubility and stability of intermediates.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity. Evidence from analogous syntheses shows yields of 72–76% under similar conditions .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms regioselectivity and absence of unreacted thiophene groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • FT-IR : Identifies C–S (680–710 cm⁻¹) and C=C (1500–1600 cm⁻¹) stretching modes.
  • MALDI-TOF MS : Validates molecular weight (e.g., m/z 603.17 observed vs. 603.13 theoretical) .
  • HPLC/GPC : Assesses purity (>98%) and polydispersity (PDI <1.2) using THF as eluent .

Advanced: How can researchers optimize the π-conjugation length to enhance charge transport in organic electronic devices?

Methodological Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CN) at the 4-position of phenyl rings to lower LUMO levels, enhancing n-type conductivity .
  • Copolymerization : Blend with ethylenedioxythiophene (EDOT) to extend π-conjugation, as shown in poly(thieno[3,2-b]thiophene) derivatives with terpyridine ligands .
  • Crystallinity control : Anneal thin films at 150–200°C to improve molecular packing, as planar structures (e.g., thieno[3,2-b]thiophene cores) favor high charge mobility .

Advanced: What strategies address discrepancies in reported fluorescence quantum yields (ΦF) across solvents?

Methodological Answer:

  • Solvent polarity screening : Use a solvent series (e.g., toluene to DMSO) to correlate ΦF with polarity/proticity (e.g., ΦF drops in polar protic solvents due to H-bonding quenching) .
  • Time-resolved spectroscopy : Measure fluorescence lifetimes (τ) to distinguish static vs. dynamic quenching mechanisms.
  • Standard calibration : Validate instruments using rhodamine B (ΦF = 0.49 in ethanol) to normalize data across labs .

Advanced: How to resolve contradictions in electrochemical stability data during redox cycling?

Methodological Answer:

  • Electrolyte engineering : Add ionic liquids (e.g., [BMIM][PF₆]) to suppress electrode passivation and stabilize radical intermediates .
  • In-situ spectroelectrochemistry : Monitor degradation via UV-vis-NIR during cycling (e.g., absorbance loss at λmax = 450 nm indicates oxidative breakdown) .
  • Scan rate dependence : Perform cyclic voltammetry at 10–500 mV/s to identify irreversible vs. diffusion-limited processes.

Advanced: What computational modeling approaches predict the solid-state packing and charge mobility of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO levels (e.g., B3LYP/6-31G* basis set) to correlate with experimental redox potentials .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., OPLS-AA) to predict π-π stacking distances (<3.5 Å favors high mobility) .
  • Charge Transport Models : Apply Marcus theory or kinetic Monte Carlo simulations to estimate hole/electron mobility (μh/μe) from reorganization energies (λ ≈ 0.3 eV for thiophene derivatives) .

Advanced: How to mitigate thermal degradation during device fabrication (e.g., OLEDs or OPVs)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (Td >300°C for stable thiophene derivatives) .
  • Additive stabilization : Incorporate 1–5 wt% antioxidants (e.g., BHT) during spin-coating to scavenge free radicals.
  • Layer-by-layer annealing : Gradually increase temperature (50°C → 200°C) to avoid abrupt phase transitions.

Advanced: Why do conflicting reports exist on the anodic electrochromic behavior of thiophene derivatives?

Methodological Answer:

  • Electrolyte composition : Use 0.1 M TBAPF₆ in acetonitrile for reproducible redox activity, as chloride impurities can induce side reactions .
  • Film thickness control : Optimize spin-coating speed (2000–4000 rpm) to achieve uniform films (50–100 nm) for consistent optical contrast.
  • Potential window limits : Restrict cycling to −0.5 V to +1.5 V (vs. Ag/Ag⁺) to prevent over-oxidation, which irreversibly degrades π-conjugation .

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